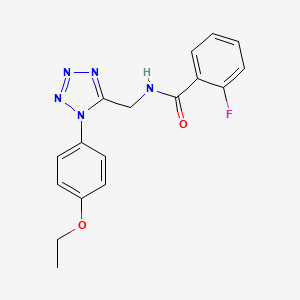
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etazene, also known as etodesnitazene, is a benzimidazole-derived synthetic opioid . It has a chemical structure and pharmacological similarities to drugs under Schedule I . It’s considered a novel benzimidazole opioid .
Synthesis Analysis
The synthesis of benzimidazole opioids, including Etazene, was first published in 1957 and 1960 . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Molecular Structure Analysis
Etazene has been analyzed by X-ray crystallography as well as gas and liquid chromatography combined with mass spectrometry . Spectroscopic techniques such as nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopies have also been used .Scientific Research Applications
Positron Emission Tomography (PET) Probes
Compounds structurally related to N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide have been synthesized and evaluated as potential PET probes. For instance, radiofluoro-pegylated phenylbenzoxazole derivatives have shown high affinity for β-amyloid (Aβ) aggregates, making them useful for imaging cerebral β-amyloid plaques in Alzheimer's disease through PET. Such research demonstrates the potential of fluorobenzamide derivatives in the development of diagnostic tools for neurodegenerative diseases (Cui et al., 2012).
Antimicrobial Applications
Derivatives incorporating the benzamide structure have been explored for their antimicrobial properties. A series of compounds synthesized and screened for in vitro antibacterial and antifungal activity showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungal infections. This suggests a potential application of this compound in developing new antimicrobial agents (Desai et al., 2013).
G Protein-Coupled Receptor (GPR35) Agonists
Another area of interest involves the synthesis of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent GPR35 agonists. These compounds have shown significant agonistic potency, suggesting a potential role in treating pain, inflammatory, and metabolic diseases. The exploration of such derivatives underscores the versatility of the fluorobenzamide scaffold in medicinal chemistry (Wei et al., 2018).
Future Directions
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-2-25-13-9-7-12(8-10-13)23-16(20-21-22-23)11-19-17(24)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDXPLUGYLCSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2962335.png)
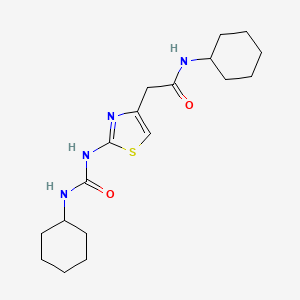
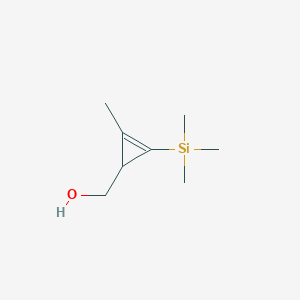
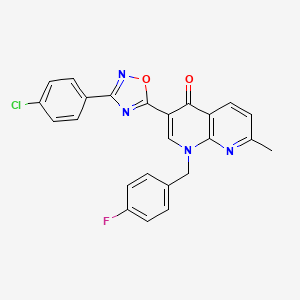
![(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2962344.png)
![3-((4-bromophenyl)sulfonyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2962346.png)
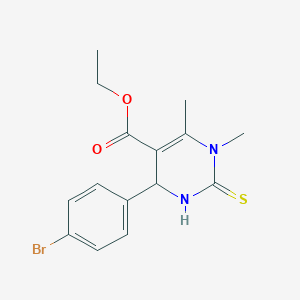
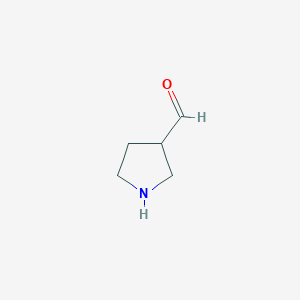
![5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B2962351.png)

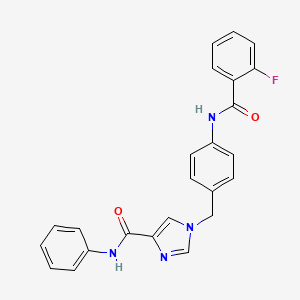
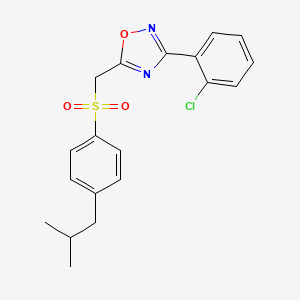
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2962356.png)
![5-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2962358.png)
